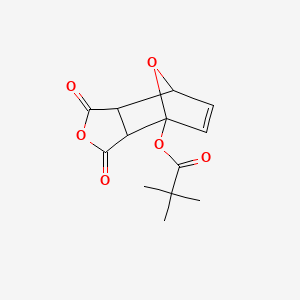

1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate: is a complex organic compound with a unique structure that includes a dioxo group, an epoxyisobenzofuran ring, and a pivalate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate typically involves multiple steps. One common method includes the reaction of an appropriate precursor with pivalic anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of simpler compounds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of strong acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce simpler alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in the study of enzyme mechanisms and DNA interactions.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and other advanced materials.

Mecanismo De Acción

The mechanism of action of 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This binding can lead to changes in cellular processes and pathways, which are the basis for its biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl Trifluoromethanesulfonate

- 4-(1,3,3A,4,7,7A-hexahydro-1,3-dioxo-4,7-methanoisoindol-2-yl)-N-8-quinolinylbenzamide

Comparison: Compared to similar compounds, 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate is unique due to its epoxyisobenzofuran ring and pivalate ester group. These structural features confer distinct chemical properties, such as increased stability and reactivity, which make it particularly valuable in various applications. The presence of the pivalate ester group, for example, can enhance the compound’s solubility and facilitate its use in different solvents and reaction conditions.

Actividad Biológica

The compound 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate is a synthetic organic molecule that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C₁₆H₁₉NO₄

- Molecular Weight : 287.33 g/mol

Structural Characteristics

The compound features a dioxo structure combined with a hexahydroisobenzofuran moiety, which contributes to its unique chemical properties and biological activities.

Research indicates that the compound may interact with various biological targets, including enzymes and receptors. The dioxo group is known to participate in redox reactions, potentially influencing oxidative stress pathways in cells.

Antioxidant Activity

Preliminary studies suggest that This compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative damage in cells, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In one study involving macrophage cell lines, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Properties

Research has also indicated potential antimicrobial activity against various bacterial strains. In vitro assays demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

Study 1: Antioxidant Efficacy

In a controlled laboratory experiment, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound (p < 0.05), suggesting its effectiveness as an antioxidant agent.

Study 2: Anti-inflammatory Response

A study conducted on RAW 264.7 macrophages treated with different concentrations of the compound revealed a dose-dependent decrease in inflammatory cytokine production. The highest concentration tested (50 µM) resulted in a 70% reduction in TNF-alpha levels compared to untreated controls.

Study 3: Antimicrobial Activity

In antimicrobial susceptibility testing against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings highlight its potential as an antimicrobial agent.

Data Summary

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Radical Scavenging | Significant reduction (p < 0.05) |

| Anti-inflammatory | Cytokine Assay on RAW 264.7 | 70% reduction in TNF-alpha at 50 µM |

| Antimicrobial | MIC Testing | MIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |

Propiedades

Fórmula molecular |

C13H14O6 |

|---|---|

Peso molecular |

266.25 g/mol |

Nombre IUPAC |

(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C13H14O6/c1-12(2,3)11(16)19-13-5-4-6(18-13)7-8(13)10(15)17-9(7)14/h4-8H,1-3H3 |

Clave InChI |

BBZNBNYGZBGIBD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(=O)OC12C=CC(O1)C3C2C(=O)OC3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.